6-tert-butyl-8-{[(E)-(1-hydroxynaphthalen-2-yl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
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Overview
Description
6-TERT-BUTYL-8-{[(E)-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]AMINO}[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-7(8H)-ONE is a complex organic compound with the molecular formula C19H18N6O2 and a molecular weight of 362.394 g/mol . This compound is part of the triazolo-triazine family, known for its diverse applications in various fields of science and industry.
Preparation Methods
The synthesis of 6-TERT-BUTYL-8-{[(E)-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]AMINO}[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-7(8H)-ONE typically involves the condensation of 1-hydroxy-2-naphthaldehyde with 6-tert-butyl-1,2,4-triazolo[4,3-b][1,2,4]triazin-7-one under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like p-toluenesulfonic acid to facilitate the condensation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-TERT-BUTYL-8-{[(E)-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]AMINO}[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-7(8H)-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
6-TERT-BUTYL-8-{[(E)-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]AMINO}[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-7(8H)-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-TERT-BUTYL-8-{[(E)-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]AMINO}[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-7(8H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
6-TERT-BUTYL-8-{[(E)-(1-HYDROXY-2-NAPHTHYL)METHYLIDENE]AMINO}[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-7(8H)-ONE can be compared with other similar compounds in the triazolo-triazine family, such as:
- 6-TERT-BUTYL-8-{[(E)-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]AMINO}[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-7(8H)-ONE
- 6-TERT-BUTYL-8-{[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-7(8H)-ONE
- 6-TERT-BUTYL-8-{[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-7(8H)-ONE
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C19H18N6O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-tert-butyl-8-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C19H18N6O2/c1-19(2,3)16-17(27)25(18-22-20-11-24(18)23-16)21-10-13-9-8-12-6-4-5-7-14(12)15(13)26/h4-11,26H,1-3H3/b21-10+ |
InChI Key |
DBCAOOFAXIZXLO-UFFVCSGVSA-N |
Isomeric SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=C(C4=CC=CC=C4C=C3)O |
Canonical SMILES |
CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=C(C4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
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